2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Description
2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a heterocyclic compound featuring a tetrahydropyran ring substituted with a 3-bromophenyl group and an acetic acid moiety. The bromine atom at the phenyl ring’s meta position introduces steric bulk and electron-withdrawing effects, which may influence reactivity and intermolecular interactions. This compound has been explored as a building block in organic synthesis, particularly for pharmaceutical intermediates.
Properties
IUPAC Name |
2-[4-(3-bromophenyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-3-1-2-10(8-11)13(9-12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMFBXDRMRVPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the following steps:
Formation of Tetrahydropyran Ring: The brominated phenyl compound is then subjected to a cyclization reaction to form the tetrahydropyran ring. This can be done using an acid catalyst like sulfuric acid (H2SO4) under reflux conditions.
Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction using acetic anhydride (CH3CO)2O in the presence of a base like pyridine (C5H5N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydropyran ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid
- Substituent : 3-Chlorophenyl
- Molecular Weight : 254.71 g/mol
- Key Properties : The chlorine atom is less sterically demanding than bromine but retains electron-withdrawing characteristics. This compound is highlighted for its versatility in pharmaceutical and agrochemical research, serving as a precursor for drug candidates targeting neurological and metabolic disorders .
- Applications : Used in synthesizing targeted therapies and crop protection agents.
2-(4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl)acetic Acid
- Substituent : 4-Methoxyphenyl
- Molecular Weight: Not explicitly reported (estimated ~250–260 g/mol).
- Key Properties: The methoxy group is electron-donating, enhancing solubility in polar solvents.
- Applications : Building block in specialty organic synthesis.
2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic Acid
- Substituent : 2-Trifluoromethylphenyl
- Molecular Weight: Not explicitly reported (CAS 743444-76-0) .
- Key Properties : The trifluoromethyl group is strongly electron-withdrawing and lipophilic, improving metabolic stability and binding affinity in drug design.
- Applications : Specialty chemical applications requiring enhanced reactivity.
Backbone Modifications
Tetrahydropyran-4-acetic Acid
- Structure : Lacks aryl substituents (CAS 85064-61-5).
- Molecular Weight : 144.17 g/mol (C7H12O3) .
- Key Properties : Simpler structure with higher polarity due to the absence of aromatic groups. Lower molecular weight may improve bioavailability but reduce target specificity.
- Applications: Intermediate in synthesizing non-aromatic heterocycles.
(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic Acid
- Modification: Boc-protected amino group (CAS 711017-85-5) .
- Molecular Weight : ~273.3 g/mol.
- Key Properties : The Boc group stabilizes the amine during peptide synthesis, enabling controlled deprotection.
- Applications : Peptide chemistry and protected intermediate synthesis.
Comparative Data Table
Key Findings and Implications
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine may enhance binding to hydrophobic pockets in biological targets but reduce solubility.
- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs improve solubility, while trifluoromethyl groups enhance metabolic stability.
- Backbone Simplicity : Unsubstituted tetrahydropyran-acetic acid derivatives prioritize polarity over specificity, limiting their use in complex syntheses.
Biological Activity
2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, identified by CAS number 1226383-77-2, is a compound with a unique molecular structure that has garnered attention for its potential biological activities. With a molecular formula of C13H15BrO3 and a molar mass of 299.16 g/mol, this compound's properties and effects are of significant interest in medicinal chemistry and pharmacology.
The compound exhibits various physico-chemical properties that influence its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrO3 |
| Molar Mass | 299.16 g/mol |
| CAS Number | 1226383-77-2 |
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antioxidant Activity : The compound has shown potential antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Antitumor Activity : Some derivatives of similar structures have demonstrated antitumor properties, indicating potential for further exploration in cancer treatment.
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of the bromophenyl group may enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
Safety and Toxicology
According to safety data sheets, this compound is classified as causing skin and eye irritation upon contact. Further toxicological assessments are necessary to fully understand its safety profile for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
